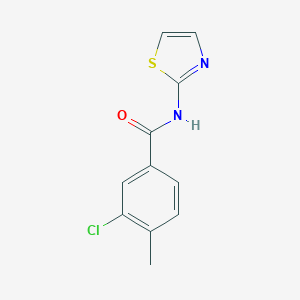
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide, also known as TPNPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TPNPB belongs to the class of benzamides and has been studied for its biochemical and physiological effects in various experimental models.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has been shown to have various biochemical and physiological effects in experimental models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide in lab experiments is its ability to selectively modulate specific signaling pathways, making it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental models.
Orientations Futures
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide. One potential direction is the development of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide analogs with improved solubility and potency. Another direction is the investigation of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide's potential as a therapeutic agent for the treatment of various inflammatory diseases and cancers. Additionally, the role of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide in the regulation of glucose and lipid metabolism warrants further investigation.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-piperidin-1-ylaniline to yield 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties in animal models, making it a potential candidate for the treatment of inflammatory diseases. 3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-13-15(14-19(26-2)20(18)27-3)21(24)22-16-7-9-17(10-8-16)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Clé InChI |
TUOPZYXEXLHGSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B251717.png)